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molecular formula C7H11NO4 B1290545 Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate CAS No. 147008-07-9

Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No. B1290545
M. Wt: 173.17 g/mol
InChI Key: ZODBNBXQEDHQND-UHFFFAOYSA-N
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Patent
US09434722B2

Procedure details

To a mixture of allylic alcohol (0.650 mL; 9.35 mmol) and ethyl 2-nitroacetate (2.65 mL; 23.37 mmol) in ethanol (12 mL) in an Ace pressure tube was added 1,4-diazobicyclo[2.2.2]octane (DABCO, 0.189 g; 1.64 mmol). The tube was heated at 80° C. for 48 h. The mixture was evaporated. The flash chromatography on silica gel (eluent: 0 to 6% of methanol in dichloromethane) of the residue provided 1.51 g (93%) of ethyl 5-(hydroxymethyl)-4,5-dihydroisoxazole-3-carboxylate as an oil.
[Compound]
Name
alcohol
Quantity
0.65 mL
Type
reactant
Reaction Step One
Name
ethyl 2-nitroacetate
Quantity
2.65 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0.189 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])([O-:3])=O.C1N2[CH2:16][CH2:17]N(CC2)C1.[CH2:18]([OH:20])C>>[OH:20][CH2:18][CH:16]1[O:3][N:1]=[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH2:17]1

Inputs

Step One
Name
alcohol
Quantity
0.65 mL
Type
reactant
Smiles
Name
ethyl 2-nitroacetate
Quantity
2.65 mL
Type
reactant
Smiles
[N+](=O)([O-])CC(=O)OCC
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0.189 g
Type
reactant
Smiles
C1CN2CCN1CC2

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated

Outcomes

Product
Name
Type
product
Smiles
OCC1CC(=NO1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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